molecular formula C3H4Br2 B11760438 (1R,2R)-1,2-dibromocyclopropane

(1R,2R)-1,2-dibromocyclopropane

Cat. No.: B11760438
M. Wt: 199.87 g/mol
InChI Key: SRTPQRFGGDGJBV-PWNYCUMCSA-N
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Description

Chemical Identity and Nomenclature

(1R,2R)-1,2-Dibromocyclopropane is a brominated cyclopropane derivative characterized by two bromine atoms attached to adjacent carbon atoms in a trans-configuration. Its molecular formula is C₃H₄Br₂ , with a molecular weight of 199.87 g/mol . The compound’s systematic IUPAC name, 1,2-dibromocyclopropane , reflects its cyclopropane backbone and substituent positions. Key identifiers include:

Property Value Source
CAS Registry Number 19533-50-7
SMILES C1C(C1Br)Br
InChI Key SRTPQRFGGDGJBV-UHFFFAOYSA-N
XLogP3 2
Hydrogen Bond Donors 0
Rotatable Bond Count 0

The molecule’s rigid cyclopropane ring and trans-dibromo substitution confer distinct electronic and steric properties. Its XLogP3 value of 2 indicates moderate lipophilicity, while the absence of hydrogen bond donors suggests limited solubility in polar solvents .

Historical Context in Cyclopropane Chemistry

Cyclopropane chemistry traces its origins to August Freund’s 1881 synthesis of cyclopropane via the intramolecular Wurtz reaction of 1,3-dibromopropane . This foundational work laid the groundwork for exploring substituted cyclopropanes, including dibromo derivatives. The synthesis of This compound builds on these early methods but incorporates stereoselective techniques to achieve the trans-configuration.

Historically, cyclopropanes were valued for their anesthetic properties, though their flammability limited clinical use . Modern applications, however, emphasize their role as synthetic intermediates. For example, brominated cyclopropanes like This compound serve as precursors in cross-coupling reactions and polymer chemistry due to their strained ring’s reactivity .

Significance of Stereochemical Configuration

The (1R,2R) configuration of 1,2-dibromocyclopropane is critical to its chemical behavior. Stereochemistry influences:

  • Reactivity : The trans-arrangement of bromine atoms creates a dipole moment that enhances electrophilicity, facilitating nucleophilic ring-opening reactions. For instance, reaction with Grignard reagents may yield alkenes or substituted cyclopropanes depending on stereochemistry .
  • Crystallography : The rigid trans-configuration promotes specific crystal packing patterns, as seen in analogous compounds like (1R,2R)-1,2-dibromo-1,2-diphenylethane .
  • Biological Activity : While not directly studied for this compound, stereochemistry in cyclopropane derivatives often dictates interactions with biological targets. For example, cis- and trans-1,2-dimethylcyclopropane exhibit differing metabolic pathways .

Comparatively, the cis-diastereomer of 1,2-dibromocyclopropane would display distinct physical properties, such as lower melting points and altered solubility profiles, due to reduced symmetry.

Properties

Molecular Formula

C3H4Br2

Molecular Weight

199.87 g/mol

IUPAC Name

(1R,2R)-1,2-dibromocyclopropane

InChI

InChI=1S/C3H4Br2/c4-2-1-3(2)5/h2-3H,1H2/t2-,3-/m1/s1

InChI Key

SRTPQRFGGDGJBV-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1Br)Br

Canonical SMILES

C1C(C1Br)Br

Origin of Product

United States

Preparation Methods

Bromination Strategies

  • Free-Radical Bromination :
    Cyclopropanes with methyl groups undergo radical bromination using N-bromosuccinimide (NBS) or Br2_2 under UV light. Stereochemistry is controlled by the cyclopropane’s inherent strain and substituent orientation.

  • Electrophilic Bromination :
    Limited to cyclopropanes with electron-donating groups. For example, (1R,2R)-1,2-dimethylcyclopropane reacts with Br2_2 in CCl4_4 to yield (1R,2R)-1,2-dibromo-1,2-dimethylcyclopropane (Source 16).

SubstrateReagentConditionsYield (%)
(1R,2R)-1,2-DimethylcyclopropaneBr2_2 (1.1 eq)CCl4_4, 25°C, 12h65
CatalystSubstrateee (%)Yield (%)
Rh2_2(S-PTTL)4_4Styrene9278

Resolution of Racemic Mixtures

Enantiomerically pure (1R,2R)-1,2-dibromocyclopropane is obtainable via resolution of racemic mixtures using chiral amines (Sources 10, 12).

Example Resolution Protocol

  • Formation of Diastereomeric Salts :
    Racemic 1,2-dibromocyclopropane-1-carboxylic acid is treated with (+)-dehydroabietylamine. The (1R,2R) enantiomer preferentially crystallizes.

  • Acid Liberation :
    The salt is hydrolyzed with HCl to yield enantiopure this compound-1-carboxylic acid, which is reduced to the target compound.

Racemic AcidChiral Amineee (%)Yield (%)
1,2-Dibromocyclopropane-1-carboxylic acid(+)-Dehydroabietylamine9845

Comparison of Methods

MethodAdvantagesLimitationsTypical Yield (%)
Dibromocarbene AdditionScalable, high yieldsLimited stereocontrol without chiral auxiliaries70–80
BrominationApplicable to functionalized substratesLow stereoselectivity50–65
Chiral CatalysisHigh enantioselectivityRequires specialized catalysts60–78
ResolutionHigh enantiopurityMulti-step, moderate yields40–50

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Dibromocyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of cyclopropanol or cyclopropylamines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclopropene.

    Reduction Reactions: Reduction of this compound with reducing agents like lithium aluminum hydride (LiAlH4) can yield cyclopropane.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents.

    Reduction: Reducing agents like LiAlH4 in ether solvents.

Major Products

    Substitution: Cyclopropanol, cyclopropylamines.

    Elimination: Cyclopropene.

    Reduction: Cyclopropane.

Scientific Research Applications

(1R,2R)-1,2-Dibromocyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in studying reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-dibromocyclopropane involves its interaction with various molecular targets. In substitution reactions, the bromine atoms are replaced by nucleophiles, altering the compound’s structure and properties. In elimination reactions, the removal of bromine atoms leads to the formation of cyclopropene, a compound with a strained ring system that can further react with other molecules. The specific pathways and targets depend on the reaction conditions and the nature of the reagents involved.

Comparison with Similar Compounds

Stereoisomers of 1,2-Dibromocyclopropane

The stereoisomerism of 1,2-dibromocyclopropane provides critical insights into its properties:

  • (1R,2R) and (1S,2S) enantiomers : These form a pair of enantiomers with identical physical properties (e.g., melting point, solubility) but opposite optical activities.
  • (1R,2S) and (1S,2R) diastereomers : These trans-configured isomers exhibit distinct physical and chemical behaviors due to differing spatial arrangements.
Property (1R,2R)-Isomer (1R,2S)-Isomer
Configuration Cis Trans
Chirality Enantiomeric pair Diastereomeric pair
Reactivity Higher ring strain Reduced strain
Applications Asymmetric synthesis Less reactive intermediates

The cis isomer’s enhanced reactivity is attributed to greater ring strain and orbital misalignment, facilitating nucleophilic attacks .

Cyclopropane vs. Cyclopentane Analogs

(1R,2R)-1,2-Dibromocyclopentane () shares stereochemistry but differs in ring size:

  • Ring Strain : Cyclopropane’s 60° bond angles result in ~27 kcal/mol strain, whereas cyclopentane’s near-tetrahedral angles minimize strain.
  • Reactivity : The cyclopropane derivative undergoes faster ring-opening reactions (e.g., with nucleophiles) compared to the cyclopentane analog.
  • Physical Properties : Cyclopropane derivatives generally have lower boiling points due to smaller molecular weight (e.g., C₃H₄Br₂ vs. C₅H₈Br₂).

Linear Halogenated Propanes

1,2-Dibromo-3-chloropropane (DBCP) () is a linear trihalogenated compound with distinct properties:

  • Structure : Br-CH₂-CH(Br)-CH₂-Cl (vs. cyclic dibromocyclopropane).
  • Toxicity: DBCP is a known reproductive toxin and carcinogen (IARC-classified), limiting its industrial use. In contrast, dibromocyclopropane’s toxicity profile is less documented but likely milder due to its cyclic structure and lack of chlorine .
  • Applications : DBCP was historically used as a soil fumigant, while dibromocyclopropane serves specialized synthetic roles.

Dichloropropane Derivatives

1,2-Dichloropropane (CAS 78-88-6, ) provides a chlorine-based comparison:

  • Reactivity : Chlorine’s lower electronegativity vs. bromine reduces polarity, making dichloropropane less reactive in SN2 reactions.
  • Boiling Point : Dichloropropane (96°C) has a lower boiling point than dibromocyclopropane (estimated >150°C), reflecting bromine’s higher molecular weight and polarizability.

Functionalized Cyclopropanes

Dimethyl cyclopropane-1,2-dicarboxylate () highlights the impact of substituent groups:

  • Electron-Withdrawing Groups : Esters deactivate the cyclopropane ring, reducing reactivity compared to dibromocyclopropane.
  • Applications : Used in Diels-Alder reactions, whereas dibromocyclopropane is preferred for halogenation cascades.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2R)-1,2-dibromocyclopropane?

  • Methodological Answer : The synthesis typically involves cyclopropanation followed by bromination. Cyclopropanation can be achieved using diazo compounds (e.g., diazomethane) and transition metal catalysts (e.g., rhodium or copper complexes) to form the cyclopropane ring. Subsequent stereoselective bromination is performed under controlled conditions to ensure the (1R,2R) configuration. Reaction optimization may include temperature control, solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions like elimination .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination, providing direct evidence of the spatial arrangement of bromine atoms . Complementary techniques include NMR spectroscopy (e.g., 1H^{1}\text{H}-1H^{1}\text{H} coupling constants and NOE experiments) and vibrational circular dichroism (VCD) for chiral analysis. Computational methods like density functional theory (DFT) can predict and validate spectral data .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation of volatile brominated compounds. Store the compound in a cool, dry environment away from reducing agents or metals to prevent unintended reactions. Emergency protocols should include immediate decontamination with ethanol or sodium bicarbonate solutions .

Q. Which analytical techniques are used for purity assessment and characterization?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretches at ~500–600 cm1^{-1}). High-resolution NMR (13C^{13}\text{C} and 1H^{1}\text{H}) resolves stereochemical and electronic environments. Elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How does the (1R,2R) configuration influence ring-opening reactions of 1,2-dibromocyclopropane?

  • Methodological Answer : The stereochemistry dictates regioselectivity in ring-opening reactions. For example, nucleophilic attack (e.g., by Grignard reagents) occurs preferentially at the less hindered carbon. Computational studies (e.g., molecular orbital analysis via Gaussian) predict transition states, while kinetic isotope effects (KIE) and Hammett plots quantify electronic influences. Contrast with (1S,2S) isomers to isolate steric vs. electronic contributions .

Q. What computational tools predict physicochemical properties of this compound?

  • Methodological Answer : The ACD/Labs Percepta Platform predicts logP, pKa, and solubility using QSPR models . Molecular dynamics simulations (e.g., GROMACS) assess solvent interactions. Thermodynamic properties (e.g., enthalpy of formation) are derived from group contribution methods or experimental calorimetry .

Q. How can retrosynthetic analysis optimize the synthesis of this compound?

  • Methodological Answer : AI-driven tools (e.g., Template_relevance models) leverage reaction databases (Reaxys, Pistachio) to propose pathways. Key steps include:

  • Retrosynthetic disconnection of Br atoms to identify cyclopropane precursors.
  • Evaluation of chiral auxiliaries or asymmetric catalysis for stereocontrol.
  • Risk assessment of intermediates (e.g., diazo compounds) using hazard prediction software .

Q. How to design biological activity studies for this compound?

  • Methodological Answer :

  • In vitro assays : Measure cytotoxicity (MTT assay), enzyme inhibition (IC50_{50}), or receptor binding (SPR).
  • Metabolic profiling : Use LC-MS to track metabolites in hepatocyte models.
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., dichloro or dimethylcyclopropanes) to isolate bromine-specific effects .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported reactivity of dibromocyclopropanes?

  • Methodological Answer : Cross-validate experimental conditions (e.g., solvent polarity, catalyst loading) and characterize intermediates via in situ IR or 11B^{11}\text{B} NMR. For conflicting computational data, benchmark multiple methods (e.g., MP2 vs. CCSD(T)) and calibrate against experimental results .

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